molecular formula C7H3BrINO4 B12865170 5-Bromo-2-iodo-3-nitrobenzoic acid

5-Bromo-2-iodo-3-nitrobenzoic acid

Cat. No.: B12865170
M. Wt: 371.91 g/mol
InChI Key: TWXBNZYBGOSUBS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-3-nitrobenzoic acid is an aromatic compound that contains bromine, iodine, and nitro functional groups attached to a benzoic acid core

Preparation Methods

The synthesis of 5-Bromo-2-iodo-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group. This is followed by bromination and iodination to introduce the bromine and iodine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the desired substitution patterns on the benzene ring .

Chemical Reactions Analysis

5-Bromo-2-iodo-3-nitrobenzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-iodo-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-iodo-3-nitrobenzoic acid include:

Properties

Molecular Formula

C7H3BrINO4

Molecular Weight

371.91 g/mol

IUPAC Name

5-bromo-2-iodo-3-nitrobenzoic acid

InChI

InChI=1S/C7H3BrINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)

InChI Key

TWXBNZYBGOSUBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Br

Origin of Product

United States

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